N-(5-methyl-1,2-oxazol-3-yl)nonanamide

Description

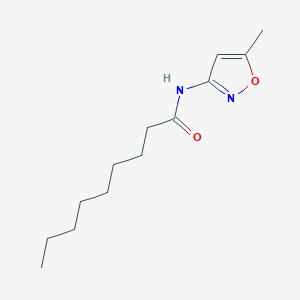

N-(5-methyl-1,2-oxazol-3-yl)nonanamide is an amide derivative featuring a 5-methylisoxazole ring linked to a nine-carbon aliphatic chain via a carboxamide group. The extended nonanamide chain enhances lipophilicity, which may influence membrane permeability and metabolic stability. This compound is structurally related to capsaicinoids and sulfonamide-based pharmaceuticals, making it a subject of interest in medicinal and synthetic chemistry .

Properties

Molecular Formula |

C13H22N2O2 |

|---|---|

Molecular Weight |

238.33 g/mol |

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)nonanamide |

InChI |

InChI=1S/C13H22N2O2/c1-3-4-5-6-7-8-9-13(16)14-12-10-11(2)17-15-12/h10H,3-9H2,1-2H3,(H,14,15,16) |

InChI Key |

IJKDSMGDGGMNPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)NC1=NOC(=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)nonanamide typically involves the reaction of 5-methyl-1,2-oxazole with nonanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)nonanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)nonanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)nonanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Dihydrocapsaicin (N-(4-hydroxy-3-methoxybenzyl)-8-methylnonanamide)

Structural Similarities and Differences :

- Backbone: Both compounds share a nonanamide chain. However, dihydrocapsaicin incorporates a 4-hydroxy-3-methoxybenzyl (vanillyl) group instead of the isoxazole ring.

- Functional Groups : The vanillyl group in dihydrocapsaicin enables hydrogen bonding via hydroxyl and methoxy groups, while the isoxazole in the target compound offers nitrogen and oxygen as hydrogen-bond acceptors.

Physicochemical Properties :

Functional Implications: Dihydrocapsaicin’s vanillyl group is critical for TRPV1 receptor activation, a mechanism underlying its role as a pain modulator.

N-(5-methyl-1,2-oxazol-3-yl)acetamide

Structural Similarities and Differences :

- Chain Length : The acetamide derivative has a two-carbon chain, contrasting with the nine-carbon chain in the target compound.

- Impact on Properties : Shorter chains reduce lipophilicity (logP = 0.82 vs. ~4.2) and molecular weight (140.14 vs. 238.33 g/mol), enhancing aqueous solubility but limiting membrane penetration .

Key Data :

| Property | N-(5-methyl-1,2-oxazol-3-yl)acetamide |

|---|---|

| Molecular Formula | C₆H₈N₂O₂ |

| logP | 0.82 |

| Polar Surface Area | 45.3 Ų |

| Hydrogen Bond Donors | 1 |

Functional Implications :

The truncated chain likely restricts applications requiring hydrophobic interactions, such as lipid bilayer penetration. However, its smaller size may favor pharmacokinetic properties like rapid clearance .

Sulfonamide Derivatives (e.g., 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide)

Structural Features :

Physicochemical Comparison :

| Property | Target Compound | 2-Chloro-N-{4-[(5-methyl...}acetamide |

|---|---|---|

| Molecular Formula | C₁₃H₂₂N₂O₂ | C₁₂H₁₃ClN₃O₃S |

| Molecular Weight | 238.33 | 326.77 |

| Key Substituents | Nonanamide | Chloro, sulfonamide |

Functional Implications: Sulfonamide groups enhance solubility and are common in antibiotics (e.g., sulfa drugs).

3-Chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Structural Features :

Key Data :

| Property | 3-Chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide |

|---|---|

| Molecular Formula | C₇H₉ClN₂O₂ |

| Molecular Weight | 188.61 |

Functional Implications : The chloro group may confer electrophilic properties, making this compound a candidate for further derivatization or covalent binding studies. However, it may also pose toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.